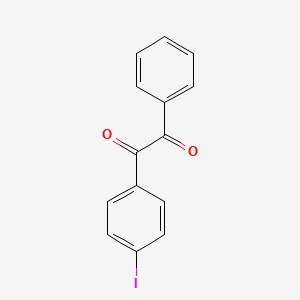

1-(4-Iodophenyl)-2-phenylethane-1,2-dione

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H9IO2 |

|---|---|

Molecular Weight |

336.12 g/mol |

IUPAC Name |

1-(4-iodophenyl)-2-phenylethane-1,2-dione |

InChI |

InChI=1S/C14H9IO2/c15-12-8-6-11(7-9-12)14(17)13(16)10-4-2-1-3-5-10/h1-9H |

InChI Key |

JDHMOVJOTOZHAW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)I |

Origin of Product |

United States |

Synthetic Methodologies for 1 4 Iodophenyl 2 Phenylethane 1,2 Dione

Precursor Synthesis and Derivatization

The efficient construction of the target diketone relies on the availability of functionalized precursors. Key intermediates include iodinated acetophenones and phenylglyoxylic acid derivatives, which can be assembled through various established synthetic routes.

Synthesis of 4-Iodoacetophenone and Related Intermediates

4-Iodoacetophenone is a crucial building block, serving as a common substrate for palladium-catalyzed coupling reactions. One documented method for its preparation involves the oxidation of a tertiary alcohol precursor. Specifically, 2-(4-iodophenyl)propan-2-ol (B8705165) can be oxidized to yield 4-iodoacetophenone.

A laboratory-scale synthesis has been reported utilizing a mixed catalyst system in an aqueous solution. This method provides the target compound in good yield and high purity after purification by column chromatography.

| Reactants | Reagents | Solvent | Yield | Purity |

| 2-(4-Iodophenyl)propan-2-ol | AgNO₃, Bi(OTf)₃, K₂S₂O₈ | Aqueous DAPGS-750-M | 71% | 98% (HPLC) |

Table 1: Synthesis of 4-Iodoacetophenone via Oxidation.

Preparation of Phenylglyoxylic Acid Derivatives

Phenylglyoxylic acid and its esters are versatile precursors that can be used to introduce the benzoylformyl group. Several methods exist for their synthesis. One approach begins with benzene, which undergoes a Friedel-Crafts reaction with acetic anhydride (B1165640) to form acetophenone (B1666503). The acetophenone is then subjected to oximation using isopropyl nitrite (B80452), followed by hydrolysis with hydrochloric acid and sodium nitrite to yield benzoylformic acid (phenylglyoxylic acid). This route, calculated from acetophenone, provides the final product in a 57.5% yield.

Another common industrial method involves the hydrolysis of benzoyl cyanide. For instance, phenylglyoxylic acid methyl ester can be prepared by reacting benzoyl cyanide with methanol (B129727) in the presence of concentrated sulfuric acid, achieving a high yield of 96%.

Classical Synthetic Approaches

With the necessary precursors in hand, several classical transformations can be employed to construct the 1,2-diketone structure of 1-(4-iodophenyl)-2-phenylethane-1,2-dione.

Friedel-Crafts Acylation Strategies and Subsequent Oxidation

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for forming carbon-carbon bonds. organic-chemistry.orgyoutube.com A plausible two-step route to the target diketone begins with the Friedel-Crafts acylation of iodobenzene (B50100). rsc.orgchegg.comchegg.com Reacting iodobenzene with phenylacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum trichloride, would be expected to form the deoxybenzoin (B349326) intermediate, 1-(4-iodophenyl)-2-phenylethanone. The subsequent step would involve the oxidation of the α-methylene group (the CH₂ group adjacent to the carbonyl) to a ketone. This oxidation is a well-established transformation for converting deoxybenzoins into benzils (1,2-diketones). adichemistry.com

A variety of oxidizing agents can accomplish this, with selenium dioxide (SeO₂) being a classic and effective reagent for this specific purpose, a reaction known as the Riley oxidation. adichemistry.comblogspot.comnih.gov The reaction typically proceeds by heating the deoxybenzoin intermediate with SeO₂ in a solvent like dioxane. nih.gov

| Step | Reaction Type | Reactants | Reagent | Product |

| 1 | Friedel-Crafts Acylation | Iodobenzene, Phenylacetyl chloride | AlCl₃ | 1-(4-Iodophenyl)-2-phenylethanone |

| 2 | Riley Oxidation | 1-(4-Iodophenyl)-2-phenylethanone | SeO₂ | 1-(4-Iodophenyl)-2-phenylethane-1,2-dione |

Table 2: Proposed Friedel-Crafts Acylation and Oxidation Route.

Oxidation of 1,2-Diols (Pinacol-Type Oxidations)

An alternative strategy involves the synthesis and subsequent oxidation of a 1,2-diol (a vicinal diol or glycol). The required intermediate for this process would be 1-(4-iodophenyl)-2-phenylethane-1,2-diol. This diol can be prepared through methods such as the dihydroxylation of the corresponding stilbene (B7821643) (1-iodo-4-styrylbenzene) or by the reductive coupling of 4-iodobenzaldehyde (B108471) and benzaldehyde (B42025).

Once the diol is obtained, it can be oxidized to the desired 1,2-diketone. A wide array of reagents are known to effect this transformation, including various hypervalent iodine compounds like 2-iodoxybenzoic acid (IBX) or iodobenzene dichloride (PhICl₂). organic-chemistry.orgnih.gov For example, the oxidation of 1,2-diols to α-diketones can be achieved using TEMPO as a catalyst with iodobenzene dichloride as the stoichiometric oxidant. organic-chemistry.org Gold nanocrystals have also been shown to catalyze the selective oxidation of diols under mild conditions using molecular oxygen. researchgate.net

Condensation Reactions Leading to Diketone Formation

Condensation reactions provide another powerful avenue for the synthesis of α-diketones. The aldol (B89426) condensation, for example, involves the reaction of an enolate with a carbonyl compound. ncert.nic.inlibretexts.orgyoutube.com A crossed aldol condensation between benzaldehyde and a suitable derivative of 4-iodoacetophenone could theoretically lead to a chalcone (B49325) intermediate, which might then be further elaborated to the diketone.

More directly, modern synthetic methods have been developed that can be considered formal condensation or coupling reactions. A direct copper-catalyzed decarboxylative coupling reaction of aryl propiolic acids with aryl iodides, followed by oxidation, has been shown to produce diaryl 1,2-diketones. organic-chemistry.org Applying this logic, a reaction between phenylpropiolic acid and 1,4-diiodobenzene (B128391) could potentially lead to the desired product scaffold after an oxidative step. Another relevant modern approach is the aerobic oxidation of deoxybenzoins, which can be catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO), using air as the oxidant to generate benzils in excellent yields. organic-chemistry.org This method represents a greener alternative to traditional heavy-metal oxidants like selenium dioxide.

Modern and Catalytic Synthetic Routes

Recent advancements in organic synthesis have provided a host of catalytic methods that offer significant advantages over classical stoichiometric approaches. These modern routes often feature higher efficiency, milder reaction conditions, and greater functional group tolerance, which are crucial for the synthesis of complex molecules like 1-(4-Iodophenyl)-2-phenylethane-1,2-dione.

Transition-metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high precision and efficiency. Several strategies employing catalysts based on palladium, copper, and other metals have been developed for the synthesis of diaryl-1,2-diketones. nih.govacs.orgresearchgate.net

One prominent approach is the palladium-catalyzed carbonylative cross-coupling reaction . This method typically involves the coupling of an aryl halide with an organometallic reagent under a carbon monoxide (CO) atmosphere. For the synthesis of the target compound, this could involve the reaction of 4-iodoiodobenzene or a related derivative with a phenylboronic acid (a Suzuki-Miyaura type carbonylation) or a phenyl organometallic compound in the presence of a palladium catalyst and a CO source. nih.govrsc.orgfigshare.comresearchgate.net To circumvent the challenges of using toxic CO gas, various CO surrogates have been developed. rsc.orgresearchgate.net

Another powerful strategy is the oxidation of internal alkynes . Symmetrically or unsymmetrically substituted alkynes, which can be readily prepared via Sonogashira coupling, serve as excellent precursors. The oxidation can be achieved using various transition-metal catalysts, with copper-catalyzed systems being particularly attractive due to their cost-effectiveness. daneshyari.comorganic-chemistry.org For instance, a copper-catalyzed decarboxylative coupling of an aryl propiolic acid with an aryl iodide, followed by oxidation, can yield diaryl-1,2-diketones. acs.org

A third approach involves the direct C-H bond activation and functionalization . Palladium-catalyzed methods have been developed to couple aryl halides directly with aldehydes via C-H activation of the formyl group, providing a direct route to diaryl ketones which can be precursors to the target diketone. acs.org

Below is a table summarizing some of these catalytic approaches.

| Catalyst System | Reactant 1 | Reactant 2 | Reaction Type | Key Features |

| Palladium (e.g., Pd/g-C3N4) | Aryl Bromide | Arylboronic Acid | Carbonylative Suzuki Coupling | Utilizes CO surrogates; good functional group tolerance. researchgate.netresearchgate.net |

| Copper (e.g., CuI/Cu(OTf)2) | Aryl Propiolic Acid | Aryl Iodide | Decarboxylative Coupling/Oxidation | Direct synthesis from readily available materials. acs.org |

| Palladium (e.g., Pd(TFA)2) | Deoxybenzoin (Ar-CH2-CO-Ar') | O2 | Aerobic Oxidation | Direct oxidation of the methylene (B1212753) bridge. nih.govorganic-chemistry.org |

| Palladium (e.g., Pd(OAc)2) | Aldehyde (Ar-CHO) | Aryl Halide | C-H Bond Activation | Direct arylation of the aldehyde C-H bond. acs.org |

The synthesis of an unsymmetrical diketone like 1-(4-Iodophenyl)-2-phenylethane-1,2-dione requires precise control over bond formation to ensure the correct placement of the 4-iodophenyl and phenyl groups, a concept known as regioselectivity.

A highly regioselective method is the oxidation of a precursor deoxybenzoin (1-(4-iodophenyl)-2-phenylethan-1-one). This method is inherently selective as the carbon skeleton is pre-assembled. The subsequent oxidation of the α-methylene group (the CH2 group adjacent to the carbonyl) to a carbonyl group yields the desired 1,2-diketone. Selenium dioxide (SeO2) is a classic and effective reagent for this transformation, known as the Riley oxidation. adichemistry.com This oxidation can be performed in solvents like dioxane. researchgate.netnih.govyoutube.com

Cross-coupling strategies also offer excellent regiocontrol. The choice of starting materials dictates the final product structure. For example, a copper-catalyzed coupling of 4-iodobenzoyl chloride with a phenyl-containing organometallic reagent would selectively form the desired product. Similarly, the decarboxylative coupling of phenylpropiolic acid with 1,4-diiodobenzene is designed to yield the target structure regioselectively. acs.org Friedel-Crafts reactions involving oxalyl chloride with two different arenes can also be controlled to produce unsymmetrical ketones by adding the less activated arene first, followed by the more activated one. organic-chemistry.org This stepwise approach ensures high regioselectivity.

The challenge in these syntheses is to avoid the formation of symmetrical byproducts (e.g., 1,2-bis(4-iodophenyl)ethane-1,2-dione (B8735002) and benzil) and to ensure the correct connectivity. Modern catalytic systems are often designed to favor the desired cross-coupled product over homo-coupled side products.

The principles of green chemistry aim to design chemical processes that are environmentally benign, reduce waste, and are energy efficient. These principles are increasingly being applied to the synthesis of diketones.

A key aspect of green synthesis is the use of environmentally friendly solvents and oxidants . Water is an ideal green solvent, and some multicomponent reactions for synthesizing diketone scaffolds can be performed under aqueous, catalyst-free conditions. rsc.orgresearchgate.net The use of air or molecular oxygen (O2) as the terminal oxidant is highly desirable as it produces water as the only byproduct. chemistryviews.org Palladium-catalyzed aerobic dehydrogenation of ketones is one such example. nih.govorganic-chemistry.org

Catalyst efficiency and reusability are also central to green chemistry. Using heterogeneous catalysts, such as palladium supported on graphitic carbon nitride (Pd/g-C3N4), allows for easy separation of the catalyst from the reaction mixture and potential reuse, reducing metal waste. researchgate.net

Optimization of Reaction Conditions and Yield Enhancement

To maximize the yield and purity of 1-(4-Iodophenyl)-2-phenylethane-1,2-dione, systematic optimization of reaction parameters is essential. Key variables include the choice of catalyst, solvent, base, temperature, and reaction time. mdpi.com

For transition-metal catalyzed reactions, the nature of the ligand coordinated to the metal center can have a profound impact on reactivity and yield. For example, in palladium-catalyzed reactions, ligands like phosphines or N-heterocyclic carbenes (NHCs) can stabilize the catalyst and promote key steps in the catalytic cycle. acs.orgmdpi.com

The choice of solvent can influence reactant solubility, catalyst stability, and reaction rate. A screening of various solvents is often the first step in optimization. Similarly, the base used can be critical, especially in coupling reactions where it facilitates deprotonation or neutralizes acidic byproducts. organic-chemistry.orgresearchgate.net

Temperature and reaction time are interdependent. Higher temperatures can increase reaction rates but may also lead to decomposition of reactants or products, or the formation of side products. Therefore, finding the optimal temperature that provides a good yield in a reasonable timeframe is crucial.

The following table illustrates a hypothetical optimization process for a generic palladium-catalyzed cross-coupling reaction to form a diaryl diketone, based on principles reported in the literature. nih.govresearchgate.netresearchgate.net

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)2 (5) | PPh3 (10) | K2CO3 | Toluene | 100 | 24 | 45 |

| 2 | Pd(OAc)2 (5) | PPh3 (10) | Cs2CO3 | Toluene | 100 | 24 | 62 |

| 3 | Pd(OAc)2 (5) | PPh3 (10) | Cs2CO3 | Dioxane | 100 | 24 | 75 |

| 4 | PdCl2(CH3CN)2 (5) | None | Cs2CO3 | Dioxane | 100 | 12 | 88 |

| 5 | PdCl2(CH3CN)2 (5) | None | Cs2CO3 | Dioxane | 80 | 12 | 92 |

| 6 | PdCl2(CH3CN)2 (2) | None | Cs2CO3 | Dioxane | 80 | 12 | 85 |

This is an illustrative table based on general optimization principles.

Purification and Isolation Techniques for 1-(4-Iodophenyl)-2-phenylethane-1,2-dione

After the synthesis is complete, the crude product is a mixture containing the desired diketone, unreacted starting materials, catalyst residues, and byproducts. A systematic purification process is required to isolate 1-(4-Iodophenyl)-2-phenylethane-1,2-dione in high purity. reachemchemicals.com

The typical first step is a work-up procedure , which often involves an extraction . The reaction mixture is transferred to a separatory funnel with an organic solvent (e.g., ethyl acetate (B1210297), dichloromethane) and an aqueous solution. This liquid-liquid extraction separates the organic-soluble product from water-soluble impurities like inorganic salts. The organic layer is then washed, dried over an agent like anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude solid product. edubull.combyjus.com

For the final purification of the solid compound, two main techniques are employed: recrystallization and column chromatography . reachemchemicals.com

Recrystallization is a highly effective method for purifying crystalline solids. rroij.com The principle relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. The crude solid is dissolved in a minimal amount of a hot solvent in which it is highly soluble. As the solution cools slowly, the solubility of the compound decreases, and it crystallizes out, leaving the impurities behind in the solution. edubull.combyjus.com A suitable solvent or solvent system (e.g., ethanol, or a mixture like hexanes/ethyl acetate) must be carefully selected. rochester.edu

Column chromatography is a versatile technique that separates compounds based on their differential adsorption onto a solid stationary phase (commonly silica (B1680970) gel). byjus.comrroij.com The crude mixture is loaded onto the top of a column packed with silica gel, and a solvent or solvent mixture (the mobile phase or eluent) is passed through the column. Compounds with weaker interactions with the silica gel travel down the column faster, allowing for the separation of components into different fractions. rsc.org This method is particularly useful for separating products from impurities with similar solubility characteristics.

The purity of the final isolated product is typically confirmed using analytical techniques such as Thin Layer Chromatography (TLC), melting point determination, and spectroscopic methods (e.g., NMR, IR). edubull.com

Advanced Structural and Spectroscopic Elucidation of 1 4 Iodophenyl 2 Phenylethane 1,2 Dione

Solid-State Structural Determination

Single Crystal X-ray Diffraction Analysis

No single-crystal X-ray diffraction data for 1-(4-Iodophenyl)-2-phenylethane-1,2-dione has been deposited in publicly accessible crystallographic databases, such as the Cambridge Structural Database (CSD). Consequently, a detailed discussion of its molecular conformation, intermolecular interactions, and packing motifs is not possible.

Without crystallographic data, the precise dihedral angles between the carbonyl groups and the torsion angles involving the phenyl and iodophenyl rings remain unknown. For similar 1,2-diaryl-1,2-diones, the conformation of the diketone moiety is a key structural feature, influencing the molecule's electronic properties and packing. However, in the absence of experimental data for the title compound, any analysis would be purely speculative.

The types of intermolecular interactions, such as hydrogen bonds, π-π stacking, or other non-covalent interactions that govern the crystal packing of 1-(4-Iodophenyl)-2-phenylethane-1,2-dione, cannot be determined. The presence and nature of these interactions are fundamental to understanding the material's solid-state properties.

The iodine substituent in 1-(4-Iodophenyl)-2-phenylethane-1,2-dione has the potential to participate in halogen bonding, a significant and directional non-covalent interaction. However, without crystallographic evidence, the existence, geometry, and strength of any such halogen bonds in the solid state cannot be characterized.

Solution-State Conformational and Dynamic Analysis

Variable Temperature Nuclear Magnetic Resonance (VT-NMR) Spectroscopy

A search of the scientific literature did not yield any studies employing Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy to investigate the solution-state conformational dynamics of 1-(4-Iodophenyl)-2-phenylethane-1,2-dione. VT-NMR is a powerful technique for studying dynamic processes such as bond rotations and conformational equilibria in solution. The absence of such studies means that information regarding the rotational barriers around the C-C and C-aryl bonds, as well as the conformational preferences of the diketone moiety in different solvents and at various temperatures, is unavailable.

Two-Dimensional NMR Techniques (e.g., NOESY for Spatial Proximity)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques are powerful methods for determining the structure of organic molecules. While techniques like COSY and HMBC reveal through-bond connectivity, Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of nuclei, typically protons, that are close to each other (usually within 5 Å), regardless of whether they are connected through bonds. huji.ac.illibretexts.org This is achieved by measuring the nuclear Overhauser effect (NOE), which involves the transfer of nuclear spin polarization from one nucleus to another through space. slideshare.net

For 1-(4-Iodophenyl)-2-phenylethane-1,2-dione, a NOESY experiment would be instrumental in confirming the conformation of the molecule, particularly the relative orientation of the two aromatic rings. The central dicarbonyl unit allows for rotation of the phenyl and 4-iodophenyl groups. A NOESY spectrum would display cross-peaks between protons on the different rings if they are spatially close.

Specifically, one would expect to observe NOE cross-peaks between the ortho-protons of the phenyl ring and the ortho-protons of the 4-iodophenyl ring. The intensity of these cross-peaks would be inversely proportional to the sixth power of the distance between the protons, providing insight into the dihedral angle between the two aryl rings. huji.ac.il For instance, a strong cross-peak would suggest a conformation where the rings are relatively close, while the absence of a cross-peak would indicate a conformation where they are far apart.

Table 1: Predicted NOESY Correlations for 1-(4-Iodophenyl)-2-phenylethane-1,2-dione

| Interacting Protons | Expected NOE Correlation | Significance |

| Phenyl ring (ortho-H) ↔ 4-Iodophenyl ring (ortho-H) | Possible | Indicates spatial proximity between the two aromatic rings. |

| Phenyl ring (ortho-H) ↔ Phenyl ring (meta-H) | Expected | Confirms intra-ring proximities. |

| 4-Iodophenyl ring (ortho-H) ↔ 4-Iodophenyl ring (meta-H) | Expected | Confirms intra-ring proximities. |

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint of the molecule, with specific peaks corresponding to the vibrations of different functional groups. uobabylon.edu.iq

For 1-(4-Iodophenyl)-2-phenylethane-1,2-dione, the most prominent features in the IR spectrum would be the absorptions from the carbonyl (C=O) groups and the aromatic rings. The α-diketone moiety would give rise to a strong, characteristic C=O stretching vibration. In benzil (B1666583), the parent compound, this appears around 1646-1664 cm⁻¹. chegg.com The presence of the electron-withdrawing iodine atom may slightly shift this frequency. Additionally, the spectrum would show characteristic peaks for aromatic C-H stretching just above 3000 cm⁻¹ and aromatic C=C stretching in the 1450-1600 cm⁻¹ region. researchgate.net The C-I bond would exhibit a stretching vibration at a much lower frequency, typically in the 500-600 cm⁻¹ range.

Table 2: Predicted Principal IR Absorption Bands for 1-(4-Iodophenyl)-2-phenylethane-1,2-dione

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium |

| Carbonyl (C=O) | Stretching | 1680 - 1660 | Strong |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium |

| Aromatic C-H | Bending | 900 - 675 | Strong |

| C-I | Stretching | 600 - 500 | Medium |

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves inelastic scattering of monochromatic light, usually from a laser. While IR activity requires a change in the dipole moment during a vibration, Raman activity requires a change in polarizability. Symmetrical, non-polar bonds often produce strong Raman signals.

In the Raman spectrum of 1-(4-Iodophenyl)-2-phenylethane-1,2-dione, the symmetric stretching of the C=O groups would be expected to produce a strong signal. The vibrations of the aromatic rings, particularly the symmetric "ring breathing" modes, are also typically strong in Raman spectra. The C-I bond, being a heavy atom bond, would also give rise to a characteristic low-frequency signal. The non-polar C-C bond between the carbonyl groups might also be more prominent in the Raman spectrum than in the IR spectrum.

Table 3: Predicted Principal Raman Shifts for 1-(4-Iodophenyl)-2-phenylethane-1,2-dione

| Functional Group | Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium |

| Carbonyl (C=O) | Symmetric Stretching | 1680 - 1660 | Strong |

| Aromatic Ring | Ring Breathing | ~1000 | Strong |

| C-C (dicarbonyl) | Stretching | 1200 - 1100 | Medium |

| C-I | Stretching | 600 - 500 | Strong |

Mass Spectrometry for Molecular Integrity and Fragmentation Pathways

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Fragmentation Patterns

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique for the comprehensive evaluation of 1-(4-Iodophenyl)-2-phenylethane-1,2-dione. This powerful hyphenated method combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. In the context of this diketone, GC-MS is instrumental for verifying the compound's purity, identifying potential impurities from the synthetic pathway, and elucidating its molecular structure through detailed analysis of its fragmentation patterns.

For a typical GC-MS analysis, a dilute solution of 1-(4-Iodophenyl)-2-phenylethane-1,2-dione in a volatile organic solvent is injected into the GC system. The compound is volatilized in the heated injection port and then carried by an inert gas, such as helium, through a capillary column. The separation of the analyte from any impurities is achieved based on their differential partitioning between the stationary phase of the column and the mobile gas phase. The retention time (Rt), the time it takes for the compound to travel from the injector to the detector, is a characteristic property under a specific set of chromatographic conditions and serves as a primary indicator of its identity.

Upon elution from the GC column, the molecules enter the mass spectrometer's ion source, where they are typically subjected to electron ionization (EI). This high-energy process results in the formation of a molecular ion (M⁺˙) and a cascade of fragment ions. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), and a detector records their relative abundance. The resulting mass spectrum is a unique fingerprint of the compound, providing definitive structural information.

Purity Assessment:

The purity of a synthesized batch of 1-(4-Iodophenyl)-2-phenylethane-1,2-dione can be quantitatively assessed from the GC chromatogram. A single, sharp, and symmetrical peak at a specific retention time is indicative of a highly pure sample. The presence of additional peaks suggests the existence of impurities, which could include unreacted starting materials, by-products, or residual solvents. The peak area of the main compound relative to the total area of all peaks in the chromatogram provides a quantitative measure of its purity.

| Parameter | Description | Typical Value |

| Column Type | Capillary column with a non-polar or medium-polarity stationary phase | e.g., HP-5MS (5% Phenyl Methyl Siloxane) |

| Oven Program | A temperature gradient to ensure optimal separation | e.g., Initial temp. 150°C, ramp to 300°C at 10°C/min |

| Injector Temp. | High enough to ensure complete volatilization without degradation | 280°C |

| Carrier Gas | Inert gas, typically Helium | Flow rate of 1.0 mL/min |

| Retention Time (Rt) | Characteristic time for the compound to elute | Dependent on specific conditions |

Fragmentation Patterns:

The mass spectrum of 1-(4-Iodophenyl)-2-phenylethane-1,2-dione provides a wealth of structural information. The molecular ion peak (M⁺˙) would be expected at an m/z corresponding to its molecular weight (C₁₄H₉IO₂), which is approximately 336 g/mol . Due to the high energy of electron ionization, the molecular ion may be of low abundance. The fragmentation pattern is dominated by cleavages at the weakest bonds, particularly the carbonyl-carbonyl bond and the bonds adjacent to the carbonyl groups.

The most characteristic fragmentation pathway for α-diketones is the cleavage of the C-C bond between the two carbonyl groups. This would lead to the formation of two primary acylium ions: the benzoyl cation and the 4-iodobenzoyl cation.

Key Predicted Fragment Ions in the Mass Spectrum of 1-(4-Iodophenyl)-2-phenylethane-1,2-dione:

| m/z | Proposed Fragment Ion | Structure of Fragment | Notes |

| 336 | [C₁₄H₉IO₂]⁺˙ | Molecular Ion (M⁺˙) | Represents the intact molecule with one electron removed. |

| 231 | [C₇H₄IO]⁺ | 4-Iodobenzoyl cation | A major fragment resulting from the cleavage of the central C-C bond between the carbonyls. |

| 203 | [C₇H₄I]⁺ | 4-Iodophenyl cation | Formed by the loss of a CO molecule from the 4-iodobenzoyl cation. |

| 105 | [C₇H₅O]⁺ | Benzoyl cation | The other major fragment from the central C-C bond cleavage. This is often a very abundant peak for compounds containing a benzoyl moiety. |

| 77 | [C₆H₅]⁺ | Phenyl cation | Arises from the loss of a CO molecule from the benzoyl cation. |

| 127 | [I]⁺ | Iodine cation | The presence of iodine in the molecule would also lead to a characteristic peak for the iodine cation itself. |

The analysis of these fragmentation patterns allows for the unambiguous confirmation of the structure of 1-(4-Iodophenyl)-2-phenylethane-1,2-dione. For instance, the presence of peaks at m/z 105 and 231 is strong evidence for the diaryl α-diketone structure. The subsequent fragmentation of these primary ions, such as the loss of carbon monoxide to form the phenyl (m/z 77) and 4-iodophenyl (m/z 203) cations, further substantiates the proposed structure. This detailed analysis is crucial for quality control in the synthesis and for the structural elucidation of novel compounds.

Electronic Structure and Photophysical Properties of 1 4 Iodophenyl 2 Phenylethane 1,2 Dione

Ground State Electronic Structure Analysis

The ground state electronic structure of a molecule dictates its fundamental chemical and physical properties. For 1-(4-Iodophenyl)-2-phenylethane-1,2-dione, a combination of molecular orbital theory and electrostatic potential mapping provides a comprehensive understanding of its electronic landscape.

Molecular Orbital Theory and Frontier Orbital Analysis (HOMO-LUMO Gap)

According to molecular orbital (MO) theory, the combination of atomic orbitals results in the formation of bonding and antibonding molecular orbitals. The most critical of these for understanding chemical reactivity and electronic transitions are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and its ability to undergo electronic excitation.

For 1-(4-Iodophenyl)-2-phenylethane-1,2-dione, the HOMO is expected to be predominantly localized on the phenyl and iodophenyl rings, characterized by π-bonding orbitals. The LUMO, on the other hand, is likely to be centered on the dicarbonyl moiety, with significant π* antibonding character. The presence of the electron-donating iodine atom can be expected to raise the energy of the HOMO, thereby potentially reducing the HOMO-LUMO gap compared to unsubstituted benzil (B1666583). A smaller HOMO-LUMO gap generally implies that the molecule can be excited with lower energy (longer wavelength) light.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Benzil | -6.58 | -1.89 | 4.69 |

| 4,4'-Dimethylbenzil | -6.35 | -1.82 | 4.53 |

| 4,4'-Dichlorobenzil | -6.72 | -2.15 | 4.57 |

Note: The data in the table is illustrative and based on typical values for related compounds. Specific values for 1-(4-Iodophenyl)-2-phenylethane-1,2-dione would require dedicated computational studies.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule is rarely uniform, leading to regions of partial positive and negative charge. An electrostatic potential (ESP) map provides a visual representation of this charge distribution, where regions of negative potential (electron-rich) are typically colored red and regions of positive potential (electron-poor) are colored blue.

In 1-(4-Iodophenyl)-2-phenylethane-1,2-dione, the electronegative oxygen atoms of the dicarbonyl group are expected to be the most electron-rich areas, appearing as red regions on an ESP map. These sites are susceptible to electrophilic attack. Conversely, the carbonyl carbon atoms and the hydrogen atoms on the aromatic rings would exhibit a more positive potential, rendering them susceptible to nucleophilic attack. The iodine atom, while being a halogen, can exhibit a phenomenon known as a "σ-hole," a region of positive electrostatic potential on the outermost portion of the atom along the C-I bond axis, making it a potential halogen bond donor.

Excited State Properties and Electronic Transitions

Upon absorption of light, 1-(4-Iodophenyl)-2-phenylethane-1,2-dione is promoted to an electronically excited state. The nature of these excited states and the transitions between them are fundamental to its photophysical and photochemical behavior.

Nature of Singlet and Triplet Excited States (n→π, π→π)

The electronic transitions in diaryl-1,2-diketones typically involve the promotion of an electron from a non-bonding (n) orbital or a π-bonding orbital to a π* antibonding orbital.

n→π* Transitions: These transitions involve the excitation of an electron from one of the lone pairs on the oxygen atoms to the π* orbital of the carbonyl group. These are generally lower in energy than π→π* transitions and are characterized by a relatively long-lived excited state.

π→π* Transitions: These involve the promotion of an electron from a π bonding orbital of the aromatic rings or the dicarbonyl system to a π* antibonding orbital. These transitions are typically more intense than n→π* transitions.

Upon excitation, the molecule initially populates a singlet excited state (S₁), where the spin of the excited electron is paired with the electron in the ground state orbital. However, it can also undergo a spin-flip to form a triplet excited state (T₁), where the spins are parallel.

Mechanisms of Intersystem Crossing (ISC) in Diaryl-1,2-diketones

Intersystem crossing (ISC) is a non-radiative process involving a transition between two electronic states with different spin multiplicities, typically from a singlet state to a triplet state. The efficiency of ISC is a critical factor determining the photophysical pathways of a molecule. For diaryl-1,2-diketones, ISC from the S₁ to the T₁ state is often a very efficient process.

The presence of the heavy iodine atom in 1-(4-Iodophenyl)-2-phenylethane-1,2-dione is expected to significantly enhance the rate of intersystem crossing. This is due to the "heavy-atom effect," where the large spin-orbit coupling of the iodine atom facilitates the spin-forbidden singlet-to-triplet transition. This effect is a well-established principle in photochemistry and is expected to lead to a high quantum yield of triplet state formation for this molecule.

Photophysical Pathways and Kinetics

The deactivation of the excited states of 1-(4-Iodophenyl)-2-phenylethane-1,2-dione can occur through several competing pathways, each with its own characteristic rate constant.

The primary photophysical pathways following excitation to the S₁ state include:

Fluorescence: Radiative decay from S₁ to the ground state (S₀). Due to the anticipated high efficiency of ISC, the fluorescence quantum yield for this compound is expected to be low.

Intersystem Crossing (ISC): Non-radiative transition from S₁ to T₁. As discussed, this is likely to be the dominant deactivation pathway for the S₁ state.

Internal Conversion (IC): Non-radiative decay from S₁ to S₀.

Once the T₁ state is populated, it can decay via:

Phosphorescence: Radiative decay from T₁ to S₀. This process is spin-forbidden and therefore generally has a much longer lifetime than fluorescence. The heavy-atom effect of iodine is also expected to enhance the rate of phosphorescence.

Non-radiative Decay: Deactivation of the T₁ state back to the S₀ state through non-radiative processes.

| Property | Benzil | 1-(4-Iodophenyl)-2-phenylethane-1,2-dione (Expected) |

|---|---|---|

| Fluorescence Quantum Yield (ΦF) | Low | Very Low |

| Phosphorescence Quantum Yield (ΦP) | High (at low temp.) | High (at low temp.) |

| Intersystem Crossing Quantum Yield (ΦISC) | High (~0.9) | Very High (>0.9) |

| Triplet Lifetime (τT) | Microseconds to milliseconds | Shorter than benzil due to enhanced spin-orbit coupling |

Note: The data in the table represents expected trends based on established photophysical principles.

Fluorescence Emission Characteristics

In solution at room temperature, many benzil derivatives are known to be non-luminescent. sciengine.comresearchgate.net However, in the solid crystalline state, they can become highly phosphorescent, a phenomenon known as crystallization-induced phosphorescence (CIP). sciengine.comresearchgate.net This behavior is attributed to the restriction of intramolecular rotations in the crystalline lattice, which minimizes non-radiative decay pathways and enhances phosphorescence. sciengine.comresearchgate.net

While specific fluorescence data for 1-(4-Iodophenyl)-2-phenylethane-1,2-dione is not extensively documented, studies on para-substituted benzils suggest that the position of the substituent does not dramatically alter the emission wavelength compared to the parent benzil molecule, which has a phosphorescence emission peak around 521 nm in the crystalline state. researchgate.net It is important to note that for many benzil derivatives, fluorescence quantum yields are often very low, as efficient intersystem crossing to the triplet state is a dominant deactivation pathway for the lowest excited singlet state. nih.gov

Phosphorescence Studies and Triplet State Lifetimes

The presence of the heavy iodine atom in 1-(4-Iodophenyl)-2-phenylethane-1,2-dione is expected to significantly promote intersystem crossing from the singlet excited state to the triplet state, thereby favoring phosphorescence over fluorescence. This is a classic example of the heavy-atom effect. libretexts.org Consequently, the primary emission observed from this compound, particularly in the solid state at room temperature, is phosphorescence. sciengine.comnih.gov

Quantum Yield Determinations for Excited State Processes

The quantum yield of a photophysical process quantifies its efficiency. For 1-(4-Iodophenyl)-2-phenylethane-1,2-dione, the key quantum yields of interest are those for fluorescence (ΦF), phosphorescence (ΦP), and intersystem crossing (ΦISC).

Given the pronounced heavy-atom effect of iodine, it is expected that the fluorescence quantum yield (ΦF) for this compound is very low, likely less than 0.001, similar to the parent benzil molecule. nih.gov The dominant process following photoexcitation is efficient intersystem crossing to the triplet manifold. Unsubstituted benzil has a very high quantum yield for triplet state formation, reported to be around 92%. nih.gov The presence of the iodine atom is expected to maintain, if not further enhance, this high intersystem crossing efficiency.

The phosphorescence quantum yield (ΦP) is a measure of the efficiency of light emission from the triplet state. For unsubstituted benzil in its crystalline form, the phosphorescence quantum yield has been found to be relatively low, at around 2%. nih.gov However, para-substitution can dramatically increase this value. For example, p-anisil shows a remarkable increase in the phosphorescence quantum yield to 26%. nih.gov More impressively, by strategic engineering of alkoxy side groups on the benzil structure, phosphorescence quantum yields as high as 70% have been achieved for some derivatives in the crystalline state. nih.gov While the specific ΦP for 1-(4-Iodophenyl)-2-phenylethane-1,2-dione is not explicitly reported, it is reasonable to infer that it would be significantly influenced by its solid-state packing and intermolecular interactions.

Table 1: Comparative Photophysical Data of Benzil and a Para-Substituted Derivative

| Compound | Emission Type (Crystal) | Triplet Lifetime (τT) | Phosphorescence Quantum Yield (ΦP) |

| Benzil | Phosphorescence | 142 µs nih.gov | ~2% nih.gov |

| p-Anisil | Phosphorescence | 0.72 ms (B15284909) nih.gov | 26% nih.gov |

Note: Data for 1-(4-Iodophenyl)-2-phenylethane-1,2-dione is not available in the cited literature and is provided here for comparative context.

Energy Transfer Processes and Quenching Mechanisms

The excited states of 1-(4-Iodophenyl)-2-phenylethane-1,2-dione can be deactivated through various energy transfer and quenching processes. The long-lived triplet state, in particular, is susceptible to quenching by other molecules.

One of the most common quenchers of triplet states is molecular oxygen. libretexts.org In solution, dissolved oxygen can efficiently quench phosphorescence through a process that promotes the conversion of the excited molecule back to its ground state. libretexts.org This is a primary reason why phosphorescence is often difficult to observe in fluid solutions at room temperature. nih.gov The rigid crystalline environment in the solid state can limit the diffusion of oxygen, thereby protecting the triplet state and allowing for observable room-temperature phosphorescence. nih.gov

Energy transfer can also occur from the excited benzil derivative to other molecules with lower-lying excited states. Benzil itself is often used as a triplet photosensitizer, meaning it can absorb light, form a triplet state, and then transfer that triplet energy to another molecule. nih.gov This process is fundamental in many photochemical reactions. Conversely, the excited states of 1-(4-Iodophenyl)-2-phenylethane-1,2-dione could be quenched by species with appropriate energy levels.

Influence of the Iodine Substituent on Photophysics

The presence of the iodine atom is not a minor perturbation; it fundamentally alters the photophysical behavior of the benzil molecule through the heavy-atom effect.

Heavy Atom Effect and Spin-Orbit Coupling Enhancement

The heavy-atom effect describes the ability of heavy atoms (like iodine) to increase the rate of spin-forbidden processes, most notably intersystem crossing. libretexts.org This occurs because the large nuclear charge of the heavy atom enhances spin-orbit coupling. Spin-orbit coupling is a relativistic interaction between the electron's spin angular momentum and its orbital angular momentum. This coupling mixes singlet and triplet electronic states, which have different spin multiplicities.

By increasing the spin-orbit coupling, the iodine atom in 1-(4-Iodophenyl)-2-phenylethane-1,2-dione makes the transition from the lowest excited singlet state (S1) to the triplet manifold (Tn) more probable. This enhanced rate of intersystem crossing is the primary reason for the expected low fluorescence and high phosphorescence potential of this molecule. The efficiency of the heavy-atom effect generally increases with the atomic number of the halogen, following the trend I > Br > Cl > F. libretexts.org

Perturbation of Electronic Transitions and Excited State Dynamics

The iodine substituent can also perturb the energies of the electronic transitions within the molecule. In benzil, the lowest energy absorption is typically an n-π* transition, involving the promotion of a non-bonding electron from one of the carbonyl oxygens to an antibonding π* orbital. At higher energies, π-π* transitions occur.

The heavy atom can influence the relative energies of the singlet and triplet states. Efficient intersystem crossing is often facilitated when the energy gap between the singlet and triplet states is small. According to El-Sayed's rule, intersystem crossing is more efficient between states of different orbital character (e.g., 1n,π* → 3π,π*). researchgate.net The iodine atom can modulate these energy levels and the spin-orbit coupling between them, thereby dictating the dominant deactivation pathways of the excited states.

In essence, the iodine substituent acts as a "traffic controller" for the excited state energy, directing it away from the fluorescent pathway and efficiently channeling it into the triplet state, from which it can then phosphoresce or engage in other photochemical processes. The precise quantification of these effects for 1-(4-Iodophenyl)-2-phenylethane-1,2-dione remains a subject for detailed experimental investigation.

Photostability and Photo-Induced Degradation Pathways

The photostability of a molecule is intrinsically linked to its electronic structure and the efficiency of various deactivation pathways from its electronically excited states. For 1-(4-Iodophenyl)-2-phenylethane-1,2-dione, a compound featuring both an α-diketone (benzil-like) moiety and an iodoaromatic group, the photochemical behavior is expected to be complex. Upon absorption of ultraviolet or visible light, the molecule can undergo several photo-induced degradation processes. While direct studies on the photostability of 1-(4-Iodophenyl)-2-phenylethane-1,2-dione are not extensively available in the public domain, its degradation pathways can be inferred from the well-documented photochemistry of its constituent functional groups: aromatic α-diketones and aryl iodides.

Two primary competing photochemical pathways are anticipated for this molecule: reactions originating from the α-diketone group and the homolytic cleavage of the carbon-iodine bond.

Degradation Pathways Involving the α-Diketone Moiety:

The α-diketone portion of the molecule is structurally similar to benzil (1,2-diphenylethane-1,2-dione), a well-studied photoinitiator. wikipedia.org The photochemistry of benzil and related 1,2-dicarbonyl compounds involves several potential reactions. nih.govnih.gov

In the presence of oxygen, excited benzil can be converted to benzoyl peroxide. nih.govresearchgate.net This process occurs upon irradiation at the long-wavelength edge of the n→π* absorption band. nih.gov A similar pathway could be possible for 1-(4-Iodophenyl)-2-phenylethane-1,2-dione, leading to the formation of peroxide derivatives which may be unstable and lead to further degradation products.

In deoxygenated solutions or when oxygen-mediated pathways are less efficient, α-diketones can undergo other photochemical reactions. For instance, photolysis of benzil in cyclohexane (B81311) solution yields products such as benzoic acid, benzaldehyde (B42025), and benzoin (B196080), which are derived from the formation and subsequent reactions of benzoyl radicals. cdnsciencepub.com When a good hydrogen donor is used as a solvent, such as 2-propanol, photoreduction to form α-hydroxy ketone (benzoin-type) products can occur. cdnsciencepub.comrsc.org This proceeds via hydrogen atom abstraction by the excited diketone.

A general representation of potential degradation products originating from the α-diketone moiety is presented in the table below, based on the known reactivity of benzil.

| Reactant | Conditions | Potential Degradation Products |

| 1-(4-Iodophenyl)-2-phenylethane-1,2-dione | Irradiation in cyclohexane | Benzoic acid, Benzaldehyde, 4-Iodobenzoic acid, 4-Iodobenzaldehyde (B108471), Benzoin-type products |

| 1-(4-Iodophenyl)-2-phenylethane-1,2-dione | Irradiation in 2-propanol | α-Hydroxy ketone products (Pinacols) |

| 1-(4-Iodophenyl)-2-phenylethane-1,2-dione | Irradiation in aerated polymer films | Peroxide derivatives |

Degradation Pathways Involving Carbon-Iodine Bond Cleavage:

The carbon-iodine (C-I) bond is known to be photosensitive and can undergo homolytic cleavage upon UV irradiation to generate a radical pair, consisting of an aryl radical and an iodine radical. nih.govrsc.orgrsc.org This C-I bond photolysis is a common and efficient process for iodoaromatic compounds.

For 1-(4-Iodophenyl)-2-phenylethane-1,2-dione, this pathway would lead to the formation of a 4-(2-oxo-2-phenylethanoyl)phenyl radical and an iodine radical. These highly reactive radical intermediates can then engage in a variety of secondary reactions, significantly contributing to the degradation of the parent compound.

Possible subsequent reactions of the generated radicals include:

Hydrogen Abstraction: The aryl radical can abstract a hydrogen atom from the solvent or another molecule to form 1-phenyl-2-phenylethane-1,2-dione (benzil).

Radical Recombination: The generated radicals can recombine with each other or other radicals present in the system, potentially leading to the formation of dimers or other complex structures.

Reaction with Oxygen: In the presence of oxygen, the aryl radical can react to form peroxy radicals, which can initiate further oxidative degradation pathways.

The relative importance of the α-diketone photoreactions versus the C-I bond cleavage will depend on factors such as the excitation wavelength, the solvent, and the presence of oxygen or other reactants. The bond dissociation energy of the C-I bond is generally lower than that of the C-C bonds within the diketone moiety, suggesting that C-I bond cleavage could be a dominant degradation pathway. Research on other halogenated aromatic ketones has shown that dehalogenation can be a major photochemical process, occurring from the excited singlet state. researchgate.net

The table below summarizes the primary radical intermediates and potential subsequent products from the C-I bond cleavage pathway.

| Primary Photochemical Event | Generated Radicals | Potential Secondary Products |

| C-I Bond Homolysis | 4-(2-oxo-2-phenylethanoyl)phenyl radical, Iodine radical | Benzil, Dimeric products, Oxidation products |

Reactivity and Mechanistic Investigations of 1 4 Iodophenyl 2 Phenylethane 1,2 Dione

Reactions Involving the 1,2-Diketone Moiety

The adjacent carbonyl groups in the 1,2-diketone core of 1-(4-Iodophenyl)-2-phenylethane-1,2-dione are the primary sites of its rich reactivity. This moiety readily participates in a variety of transformations, including additions, condensations, and rearrangements.

Nucleophilic Additions to Carbonyl Carbons (e.g., Organometallic Reagents, Hydrides)

The electrophilic nature of the carbonyl carbons in 1-(4-Iodophenyl)-2-phenylethane-1,2-dione makes them susceptible to attack by nucleophiles such as organometallic reagents and hydrides.

With strong nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi), the reaction is expected to proceed via nucleophilic addition to one or both carbonyl groups. Depending on the stoichiometry of the organometallic reagent, this can lead to the formation of α-hydroxy ketones or 1,2-diols.

Hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), are commonly used to reduce 1,2-diketones. The reduction of the parent compound, benzil (B1666583), with sodium borohydride is a well-established reaction that can yield benzoin (B196080) (an α-hydroxy ketone) or hydrobenzoin (B188758) (a 1,2-diol), depending on the reaction conditions. imperial.eduyoutube.com For 1-(4-Iodophenyl)-2-phenylethane-1,2-dione, a similar stepwise reduction is anticipated. The first hydride addition would yield 2-hydroxy-1-(4-iodophenyl)-2-phenylethan-1-one, and a second addition would produce 1-(4-iodophenyl)-2-phenylethane-1,2-diol. The stereochemical outcome of the second reduction can be influenced by the existing stereocenter, potentially leading to diastereomeric products. youtube.com

| Reagent | Expected Product(s) | Reaction Type |

|---|---|---|

| Grignard Reagent (RMgX) (1 equiv.) | α-Hydroxy ketone | Nucleophilic Addition |

| Grignard Reagent (RMgX) (2 equiv.) | 1,2-Diol | Nucleophilic Addition |

| Sodium Borohydride (NaBH₄) | 2-Hydroxy-1-(4-iodophenyl)-2-phenylethan-1-one and/or 1-(4-Iodophenyl)-2-phenylethane-1,2-diol | Reduction |

| Lithium Aluminum Hydride (LiAlH₄) | 1-(4-Iodophenyl)-2-phenylethane-1,2-diol | Reduction |

Condensation Reactions Leading to Heterocyclic Compounds

1,2-Diketones are valuable precursors for the synthesis of a wide array of heterocyclic compounds through condensation reactions with various nucleophiles. 1-(4-Iodophenyl)-2-phenylethane-1,2-dione can react with compounds containing two nucleophilic centers to form five-, six-, or seven-membered rings.

A prominent example is the synthesis of quinoxalines through the condensation of 1,2-diketones with o-phenylenediamines. slideshare.net In this reaction, the two amino groups of the diamine react with the two carbonyl groups of the diketone, followed by dehydration, to form the aromatic quinoxaline (B1680401) ring system. The reaction of 1-(4-Iodophenyl)-2-phenylethane-1,2-dione with o-phenylenediamine (B120857) would yield 2-(4-iodophenyl)-3-phenylquinoxaline.

Similarly, the reaction with 1,2-diaminoethane would lead to the formation of a dihydropyrazine (B8608421) derivative. Condensation with hydrazine (B178648) and its derivatives can produce pyridazine (B1198779) derivatives.

Another important class of heterocycles accessible from 1,2-diketones are imidazoles. The Radziszewski synthesis, for instance, involves the reaction of a 1,2-diketone with an aldehyde and ammonia (B1221849) (or an ammonium (B1175870) salt) to form a tri-substituted imidazole. In the case of 1-(4-Iodophenyl)-2-phenylethane-1,2-dione, reaction with an aldehyde (RCHO) and ammonium acetate (B1210297) would yield a 2-alkyl/aryl-4-(4-iodophenyl)-5-phenylimidazole. scispace.com

| Reactant | Heterocyclic Product |

|---|---|

| o-Phenylenediamine | 2-(4-Iodophenyl)-3-phenylquinoxaline |

| Aldehyde (RCHO) and Ammonium Acetate | 2-Alkyl/Aryl-4-(4-iodophenyl)-5-phenylimidazole |

| Hydrazine | 3-(4-Iodophenyl)-4-phenylpyridazine |

Rearrangement Reactions (e.g., Benzilic Acid Rearrangement Mechanism)

One of the hallmark reactions of 1,2-diketones is the benzilic acid rearrangement. wikipedia.orguomustansiriyah.edu.iq This reaction involves the treatment of the diketone with a strong base, typically hydroxide (B78521), to induce a 1,2-aryl or alkyl migration, ultimately forming an α-hydroxy carboxylic acid. wikipedia.orguomustansiriyah.edu.iq For 1-(4-Iodophenyl)-2-phenylethane-1,2-dione, this rearrangement would yield 2-hydroxy-2-(4-iodophenyl)-2-phenylethanoic acid.

The mechanism of the benzilic acid rearrangement proceeds through several key steps:

Nucleophilic Attack: A hydroxide ion attacks one of the carbonyl carbons to form a tetrahedral intermediate.

Migration: A 1,2-shift of one of the aryl groups to the adjacent carbonyl carbon occurs. This is the rate-determining step. The migratory aptitude of different groups can vary, with electron-withdrawing groups on the migrating aryl ring generally increasing the rate of migration.

Proton Transfer: An intramolecular proton transfer from the newly formed carboxylic acid to the alkoxide results in a more stable carboxylate.

Acidification: Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final α-hydroxy carboxylic acid product. wikipedia.org

If an alkoxide is used as the base instead of hydroxide, the reaction is known as the benzilic ester rearrangement, and the product is an α-hydroxy ester. wikipedia.org

Oxidation and Reduction Chemistry of the Diketone

The 1,2-diketone moiety can undergo both oxidation and reduction. While the diketone itself is an oxidized species, it can be further oxidized under forcing conditions, though this is less common. More prevalent is the oxidation of the corresponding α-hydroxy ketone (benzoin analogue) to the diketone. For instance, 2-hydroxy-1-(4-iodophenyl)-2-phenylethan-1-one could be oxidized to 1-(4-Iodophenyl)-2-phenylethane-1,2-dione using oxidizing agents like nitric acid or copper(II) salts. scribd.comunpad.ac.id

The reduction of the diketone functionality is a more common transformation. As discussed in section 5.1.1, hydride reagents can reduce the diketone to a diol. Additionally, Clemmensen and Wolff-Kishner reductions are classical methods for the complete reduction of carbonyl groups to methylene (B1212753) groups. nih.govnih.gov The Clemmensen reduction, which employs zinc amalgam and concentrated hydrochloric acid, is suitable for substrates stable to strong acids. nih.gov The Wolff-Kishner reduction, using hydrazine and a strong base at high temperatures, is applicable to acid-sensitive compounds. nih.gov Applying these methods to 1-(4-Iodophenyl)-2-phenylethane-1,2-dione would be expected to yield 1-(4-iodophenyl)-2-phenylethane, although the harsh conditions might also affect the carbon-iodine bond.

Photo-Induced Reactions (e.g., [2+2] Cycloadditions, Norrish Type Reactions)

The photochemistry of 1,2-diketones is a rich area of study. Upon absorption of light, these compounds can be excited to singlet and triplet states, which can then undergo various reactions.

[2+2] Cycloadditions: Photochemically excited ketones can participate in [2+2] cycloaddition reactions with alkenes to form oxetanes, in what is known as the Paternò–Büchi reaction. For 1-(4-Iodophenyl)-2-phenylethane-1,2-dione, irradiation in the presence of an alkene could potentially lead to the formation of an oxetane (B1205548) by the addition of one of the carbonyl groups to the alkene double bond.

Norrish Type Reactions: The Norrish Type I and Type II reactions are characteristic photochemical processes of carbonyl compounds. imperial.edu

Norrish Type I: This reaction involves the homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group (α-cleavage). For 1-(4-Iodophenyl)-2-phenylethane-1,2-dione, this could lead to the formation of a 4-iodobenzoyl radical and a benzoyl radical. These radicals can then undergo further reactions such as decarbonylation and recombination.

Norrish Type II: This reaction involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl group, leading to a 1,4-biradical. This biradical can then either cyclize to form a cyclobutanol (B46151) derivative or fragment to give an enol and an alkene. For 1-(4-Iodophenyl)-2-phenylethane-1,2-dione, a Norrish Type II reaction would require a substituent with an abstractable γ-hydrogen on either the phenyl or 4-iodophenyl ring.

The photophysical properties of substituted benzils have been studied, and it has been shown that substituents can influence their luminescence properties, altering the emission wavelength and the nature of the emission (fluorescence or phosphorescence). researchgate.netresearchgate.net

Reactions Involving the 4-Iodophenyl Substituent

The carbon-iodine bond in the 4-iodophenyl group of 1-(4-Iodophenyl)-2-phenylethane-1,2-dione is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. The iodine atom is an excellent leaving group in these transformations. ontosight.ai

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. uomustansiriyah.edu.iq This reaction is a powerful tool for the formation of biaryl compounds. The Suzuki-Miyaura coupling of 1-(4-Iodophenyl)-2-phenylethane-1,2-dione with an arylboronic acid (Ar-B(OH)₂) would yield a 1-(4'-aryl-biphenyl-4-yl)-2-phenylethane-1,2-dione.

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and a base. youtube.comontosight.ai This method is highly effective for the synthesis of arylalkynes. The Sonogashira coupling of 1-(4-Iodophenyl)-2-phenylethane-1,2-dione with a terminal alkyne (R-C≡CH) would produce a 1-(4-(alkynyl)phenyl)-2-phenylethane-1,2-dione.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl iodide with an alkene to form a substituted alkene. scribd.com This reaction is a valuable method for the arylation of alkenes. The Heck coupling of 1-(4-Iodophenyl)-2-phenylethane-1,2-dione with an alkene (CH₂=CHR) would result in a 1-(4-vinylphenyl)-2-phenylethane-1,2-dione derivative.

A derivative of the target compound, 1-(4-Iodophenyl)-2-(piperidin-1-yl)ethane-1,2-dione, has been reported in the supporting information of a scientific publication, suggesting that the 4-iodophenyl group is indeed utilized for further synthetic transformations. rsc.org

| Reaction | Coupling Partner | Catalyst/Reagents | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd catalyst, base | Biaryl-substituted diketone |

| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, base | Alkynyl-substituted diketone |

| Heck Reaction | Alkene (CH₂=CHR) | Pd catalyst, base | Vinyl-substituted diketone |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck, Stille)

1-(4-Iodophenyl)-2-phenylethane-1,2-dione is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making it highly susceptible to oxidative addition by a low-valent palladium catalyst, which is the initial and often rate-determining step in these catalytic cycles. nih.govnrochemistry.comacs.org This high reactivity allows for coupling reactions to occur under mild conditions. wikipedia.org

The general utility of this class of reactions lies in their ability to form new carbon-carbon bonds by coupling an organometallic reagent with an organic halide. nih.gov For 1-(4-Iodophenyl)-2-phenylethane-1,2-dione, this provides a powerful tool for elaborating its structure by replacing the iodine atom with various organic moieties.

Suzuki-Miyaura Reaction : This reaction couples the aryl iodide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov It is one of the most widely used methods for forming biaryl structures.

Sonogashira Reaction : This reaction involves the coupling of the aryl iodide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org It is a highly efficient method for the synthesis of arylalkynes. The reactivity of aryl halides in this reaction follows the order I > OTf > Br > Cl. nrochemistry.com

Heck Reaction : In the Heck reaction, the aryl iodide is coupled with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This transformation is catalyzed by a palladium complex in the presence of a base.

Stille Reaction : This reaction couples the aryl iodide with an organotin compound (organostannane). organic-chemistry.orgwikipedia.org While versatile, the toxicity of tin reagents is a significant drawback. organic-chemistry.org

Ligand Effects on Coupling Efficiency

The choice of ligand coordinated to the palladium center is crucial for the efficiency and scope of cross-coupling reactions. Ligands modulate the steric and electronic properties of the catalyst, influencing its stability, reactivity, and selectivity. nih.gov

Historically, simple triarylphosphines were used, but modern catalysis often employs sterically bulky, electron-rich dialkylbiarylphosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs). nih.gov These ligands promote the formation of coordinatively unsaturated, monoligated Pd(0) species, which are highly active in the oxidative addition step. acs.orgnih.gov

For instance, bulky phosphine (B1218219) ligands have been shown to generate catalytic systems with increased scope and efficiency, even enabling reactions at room temperature. nih.gov The steric bulk can also influence product distribution in reactions with polyhalogenated substrates by affecting the rate at which the palladium catalyst dissociates from the initial product. nih.gov In some cases, such as certain Sonogashira couplings of aryl chlorides, the combination of a bulky and electron-rich phosphine ligand with a palladium source can be highly effective. libretexts.org The table below summarizes the general effects of different ligand classes on palladium-catalyzed cross-coupling reactions applicable to substrates like 1-(4-Iodophenyl)-2-phenylethane-1,2-dione.

| Ligand Class | Key Features | Effect on Coupling Efficiency | Typical Applications |

|---|---|---|---|

| Triarylphosphines (e.g., PPh₃) | Moderately bulky, good thermal stability. | Effective for reactive substrates (aryl iodides/bromides), but may require higher temperatures. | Stille, Sonogashira, early Suzuki reactions. |

| Bulky Alkylphosphines (e.g., P(t-Bu)₃) | Sterically demanding, strongly electron-donating. | Promotes fast oxidative addition and reductive elimination, enabling coupling of less reactive chlorides. | Suzuki, Heck, Buchwald-Hartwig amination. |

| Dialkylbiarylphosphines (e.g., Buchwald ligands) | Very bulky and electron-rich, fine-tunable structure. | High catalytic activity and turnover numbers (TONs), allows for low catalyst loadings and room temperature reactions. nih.gov | Suzuki, Buchwald-Hartwig, and other modern cross-couplings. |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically tunable. | Form very stable Pd-complexes, often show high activity and are resistant to catalyst decomposition. | Suzuki, Heck, and couplings involving aryl chlorides. |

Mechanistic Insights into Catalytic Cycles

The mechanisms of palladium-catalyzed cross-coupling reactions are generally understood to proceed through a common catalytic cycle involving three fundamental steps: nih.govacs.orgnih.gov

Oxidative Addition : The active Pd(0) catalyst reacts with the aryl iodide (1-(4-Iodophenyl)-2-phenylethane-1,2-dione), breaking the carbon-iodine bond and forming a square planar Pd(II) complex. This step involves the oxidation of palladium from the 0 to the +2 state. nih.govwikipedia.org The high reactivity of the C-I bond makes this initial step particularly facile for this substrate. rsc.org

Transmetalation : The organometallic coupling partner (e.g., organoboron in Suzuki, organotin in Stille) exchanges its organic group with the halide on the Pd(II) center. libretexts.orgwikipedia.org In the Suzuki reaction, this step is facilitated by a base, which activates the organoboron reagent.

Reductive Elimination : The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the new carbon-carbon bond in the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. nih.govacs.org

Computational and experimental studies have provided extensive evidence for this pathway, elucidating the nature of the organometallic intermediates and the factors that influence each elementary step. nih.govuvic.ca

Nucleophilic Aromatic Substitution (SNAr) under Activated Conditions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike nucleophilic aliphatic substitution, the SNAr mechanism does not involve an SN1 or SN2 pathway. Instead, it typically requires the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group.

For 1-(4-Iodophenyl)-2-phenylethane-1,2-dione, the iodine atom is the leaving group. The phenylethane-1,2-dione substituent is an electron-withdrawing group due to the carbonyl functionalities. This group deactivates the ring towards electrophilic attack but activates it towards nucleophilic attack. However, for SNAr to proceed efficiently, the activation is often required to be substantial. While the dione (B5365651) moiety is electron-withdrawing, it may not be as strongly activating as, for example, a nitro group. Therefore, SNAr reactions on this substrate would likely require highly activated conditions, such as very strong nucleophiles, high temperatures, or specialized catalysts.

Electrophilic Aromatic Substitution on the Iodophenyl Ring (if applicable)

Electrophilic aromatic substitution (EAS) on the iodophenyl ring of 1-(4-Iodophenyl)-2-phenylethane-1,2-dione is expected to be challenging. The aromatic ring is substituted with two deactivating groups: the iodine atom and the phenylethane-1,2-dione group. Halogens are deactivating due to their inductive electron-withdrawing effect, although they are ortho, para-directing. The dione substituent is strongly deactivating due to the electron-withdrawing nature of the two carbonyl groups.

The combined deactivating effect of these two substituents would make the iodophenyl ring significantly less reactive towards electrophiles than benzene. Any electrophilic substitution would require harsh reaction conditions (e.g., strong Lewis acids, high temperatures). If a reaction were to occur, the directing effects of the substituents would compete. The iodine atom directs ortho and para, while the dione group, as a meta-director, would direct incoming electrophiles to the positions meta to its point of attachment. This means both groups would direct an incoming electrophile to the positions ortho to the iodine atom (and meta to the dione).

Halogen Bonding Interactions

Beyond its covalent chemistry, the iodine atom in 1-(4-Iodophenyl)-2-phenylethane-1,2-dione is capable of participating in significant non-covalent interactions, specifically halogen bonding. researchgate.net Halogen bonding is a highly directional, attractive interaction between an electrophilic region on a halogen atom and a nucleophilic (Lewis basic) site. nih.gov

Theoretical and Experimental Evidence for σ-Hole Interactions

The basis for halogen bonding is the phenomenon of the σ-hole. polimi.it When a halogen atom like iodine is covalently bonded to another atom (in this case, carbon), the electron density around the iodine becomes anisotropically distributed. This results in a region of lower electron density, and consequently a positive electrostatic potential, on the outermost portion of the halogen atom, directly opposite the covalent bond. researchgate.netpolimi.it This electrophilic cap is known as the σ-hole.

The size and positive character of the σ-hole increase with the polarizability of the halogen atom and the electron-withdrawing nature of the group it is attached to. polimi.it Iodine, being large and highly polarizable, is a premier halogen bond donor. nih.govmdpi.com

Theoretical Evidence : Quantum mechanical calculations consistently show the presence of a positive σ-hole on iodine atoms in iodoarenes. researchgate.net The magnitude of this positive potential (Vs,max) can be calculated, providing a quantitative measure of the halogen bond donor strength. For iodobenzene (B50100), this value is significant, and it is expected to be similar or slightly enhanced for 1-(4-Iodophenyl)-2-phenylethane-1,2-dione due to the electron-withdrawing dione group. acs.org

Experimental Evidence : The existence and importance of σ-hole interactions are well-established through extensive crystallographic data. polimi.itmdpi.com In the solid state, iodinated organic molecules frequently exhibit short contacts between the iodine atom and Lewis basic atoms (like O, N, or S) of neighboring molecules. These interactions are typically linear, with the C-I···(Lewis base) angle approaching 180°, a hallmark of σ-hole-centered halogen bonding. polimi.it This interaction plays a crucial role in crystal engineering, molecular recognition, and the design of supramolecular assemblies. mdpi.com Therefore, it is highly probable that 1-(4-Iodophenyl)-2-phenylethane-1,2-dione would act as a potent halogen bond donor, forming predictable and stable structures in the solid state or in solution with suitable halogen bond acceptors.

Impact on Supramolecular Assembly and Reactivity

The presence of an iodine atom on one of the phenyl rings of 1-(4-Iodophenyl)-2-phenylethane-1,2-dione introduces the potential for specific and directional non-covalent interactions, most notably halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic region on an adjacent molecule. This interaction can significantly influence the packing of molecules in the solid state and the formation of supramolecular assemblies in solution.

In the context of 1-(4-Iodophenyl)-2-phenylethane-1,2-dione, the iodine atom can act as a halogen bond donor, interacting with the carbonyl oxygens of neighboring molecules, which serve as halogen bond acceptors. This can lead to the formation of well-ordered one-, two-, or three-dimensional supramolecular networks. The strength and directionality of these halogen bonds can dictate the crystal packing, potentially leading to polymorphism and influencing the material's bulk properties. The formation of such assemblies can also impact the reactivity of the diketone. For instance, the pre-organization of molecules in a crystal lattice through halogen bonding could lead to regioselective solid-state reactions.

Furthermore, the electron-withdrawing nature of the iodine atom can influence the reactivity of the dicarbonyl groups. By withdrawing electron density from the phenyl ring, the iodine atom can make the adjacent carbonyl carbon more electrophilic, potentially increasing its susceptibility to nucleophilic attack. This electronic perturbation can affect the rates and pathways of reactions involving the diketone functionality.

Selective Derivatization Strategies Utilizing Both Functional Groups

The bifunctional nature of 1-(4-Iodophenyl)-2-phenylethane-1,2-dione, possessing both a reactive α-diketone and a versatile carbon-iodine bond, allows for a range of selective derivatization strategies. The two carbonyl groups of the diketone moiety offer sites for nucleophilic addition, condensation, and rearrangement reactions. The carbon-iodine bond, on the other hand, is amenable to a variety of cross-coupling reactions.

Reactions at the Dicarbonyl Moiety:

Selective Monofunctionalization: Due to the electronic asymmetry introduced by the iodophenyl group, the two carbonyl carbons may exhibit slightly different reactivities. This could potentially be exploited for selective mono-addition of a nucleophile. By carefully controlling reaction conditions such as temperature and stoichiometry, it may be possible to favor attack at one carbonyl group over the other.

Condensation Reactions: The diketone can react with various binucleophiles to form heterocyclic compounds. For example, condensation with o-phenylenediamines can yield quinoxaline derivatives.

Benzilic Acid Rearrangement: A classic reaction of benzils is the base-catalyzed benzilic acid rearrangement to form α-hydroxy carboxylic acids. wikipedia.orgrsc.orguomustansiriyah.edu.iqyoutube.comorganic-chemistry.org In the case of 1-(4-Iodophenyl)-2-phenylethane-1,2-dione, this would lead to the formation of 2-hydroxy-2-(4-iodophenyl)-2-phenylacetic acid. wikipedia.org

Reactions at the Carbon-Iodine Bond:

Cross-Coupling Reactions: The iodophenyl group is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. These reactions allow for the introduction of a wide range of substituents at the para-position of the phenyl ring, providing a powerful tool for modifying the electronic and steric properties of the molecule.

By strategically combining reactions at both the dicarbonyl and the C-I functionalities, a diverse library of complex molecules can be synthesized from this versatile building block. For instance, one could first perform a cross-coupling reaction to introduce a new functional group on the iodinated ring and then carry out a condensation reaction at the diketone moiety.

Kinetic and Thermodynamic Studies of Key Transformations

Understanding the kinetic and thermodynamic parameters of reactions involving 1-(4-Iodophenyl)-2-phenylethane-1,2-dione is crucial for controlling reaction outcomes and elucidating reaction mechanisms. The benzilic acid rearrangement serves as an excellent model system for such studies.

The rate of the benzilic acid rearrangement of substituted benzils is typically first order in both the benzil and the hydroxide ion concentration. wikipedia.org The reaction rate can be monitored spectrophotometrically or by quenching the reaction at various time points and analyzing the product mixture. The presence of the iodo substituent at the para-position is expected to influence the reaction rate. As an electron-withdrawing group, iodine would increase the electrophilicity of the carbonyl carbons, likely accelerating the initial nucleophilic attack by the hydroxide ion.

To illustrate the effect of substituents on the reaction rate, the following table presents hypothetical rate constants for the benzilic acid rearrangement of various para-substituted benzils.

| Substituent (X) in 4-X-phenyl-CO-CO-Ph | Rate Constant (k) at 298 K (M⁻¹s⁻¹) |

| -OCH₃ | 0.05 |

| -CH₃ | 0.10 |

| -H | 0.15 |

| -Cl | 0.25 |

| -I | 0.28 |

| -NO₂ | 0.50 |

This table is illustrative and based on general trends in substituent effects. Actual experimental values may vary.